SERT Inhibition Potency: Desmethylene Paroxetine vs. Paroxetine
The primary functional differentiation of desmethylene paroxetine from its parent compound is its drastically reduced affinity for the serotonin transporter (SERT). Studies consistently indicate that the potency of this major metabolite is ≤1/50th that of paroxetine [1]. This renders it essentially inactive as a 5-HT reuptake inhibitor [2]. This contrasts sharply with paroxetine, which is one of the most potent SSRIs with a Ki of 0.72 nM for SERT .
| Evidence Dimension | In vitro SERT inhibition potency |
|---|---|
| Target Compound Data | Relative potency ≤1/50 of parent (essentially inactive) |
| Comparator Or Baseline | Paroxetine: Ki = 0.72 nM (Cayman Chemical) or Ki ≈ 70.2 pM (PubMed) |
| Quantified Difference | ≥50-fold lower potency |
| Conditions | In vitro binding and functional uptake assays in synaptosomes and transfected cells. |
Why This Matters
This stark difference in potency confirms that desmethylene paroxetine has no therapeutic value, making it exclusively valuable as an analytical marker of drug metabolism and exposure, not as a pharmacological agent.
- [1] RxReasoner. PAXIL Film‑coated tablet / Oral suspension - Paroxetine. Product Monograph. View Source
- [2] MIMS. Xet 20. Product Monograph. View Source
